
4-Iodo-3-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxyphenylboronic acid typically involves the iodination of 3-methoxyphenylboronic acid. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-iodo-3-methoxyphenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodo-3-methoxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of boron-containing compounds’ interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-Methoxyphenylboronic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
3-Iodo-4-methoxyphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-Bromo-3-methoxyphenylboronic acid: Bromine substituent instead of iodine, leading to different reactivity and coupling efficiency.
Uniqueness: 4-Iodo-3-methoxyphenylboronic acid is unique due to the presence of both the iodine and boronic acid functional groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H8BIO3 |
|---|---|
Poids moléculaire |
277.85 g/mol |
Nom IUPAC |
(4-iodo-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BIO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |
Clé InChI |
GVSHAJRFXHOOEP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)I)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
![N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B15337680.png)
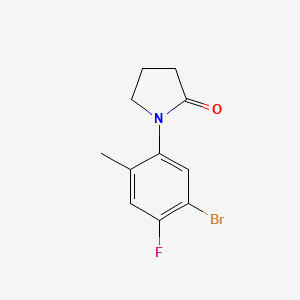
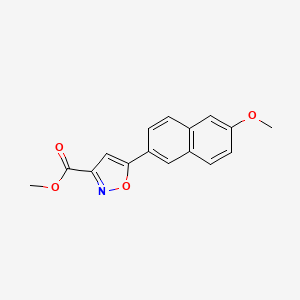
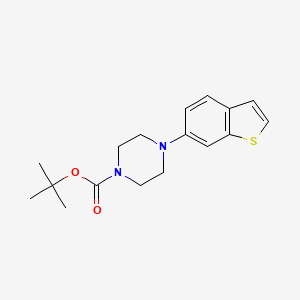
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)

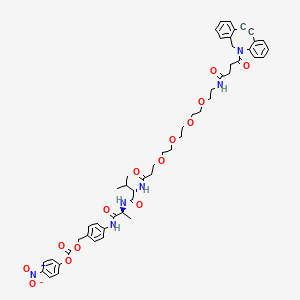
![3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)
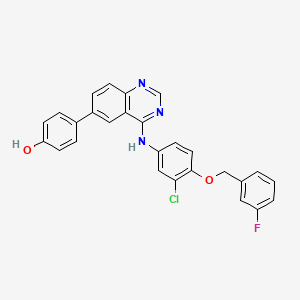

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)

